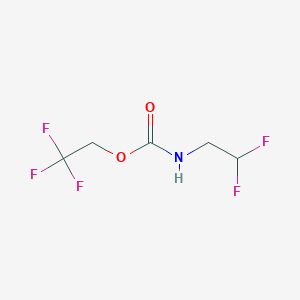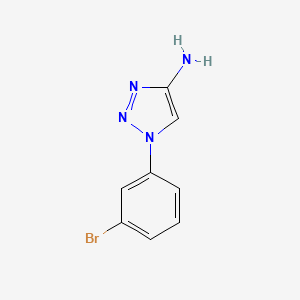![molecular formula C11H20O4 B6617454 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid CAS No. 1507266-79-6](/img/structure/B6617454.png)
2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid, also known as 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propionic acid and abbreviated as DMOPP, is a carboxylic acid found in various plants, animals, and microorganisms. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMOPP is an important component of the metabolism of many organisms and plays a role in the synthesis of fatty acids, amino acids, and other compounds.
Scientific Research Applications
DMOPP has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of fatty acids and amino acids, as well as in the production of polymers. DMOPP is also used in the synthesis of proteins, lipids, and nucleic acids.
Mechanism of Action
DMOPP is an important intermediate in the synthesis of various compounds. Its mechanism of action is based on its ability to react with a variety of molecules in a specific manner. The reaction of DMOPP with a molecule involves the formation of a covalent bond between the carboxylic acid group of DMOPP and the molecule. This covalent bond is then broken, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
DMOPP has a variety of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of fatty acids. It also has an effect on the metabolism of carbohydrates, proteins, and lipids. In addition, DMOPP has been shown to have an anti-inflammatory effect and has been used in the treatment of certain diseases, such as asthma and diabetes.
Advantages and Limitations for Lab Experiments
The use of DMOPP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and its reaction with other molecules is relatively predictable. However, there are some limitations to its use in laboratory experiments. Its reactivity with other molecules is limited, and it is not very soluble in water.
Future Directions
There are a number of potential future directions for the use of DMOPP. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of fatty acids and amino acids. It could also be used in the development of new polymers and in the synthesis of proteins, lipids, and nucleic acids. Additionally, it could be used in the development of new treatments for various diseases, such as asthma and diabetes. Finally, it could be used in the development of new analytical techniques for the detection and quantification of various compounds.
Synthesis Methods
DMOPP can be synthesized through a variety of methods, including the Fischer esterification of oxalic acid, the oxidation of 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid-3-hydroxypropionic acid, and the reduction of oxalic acid. In the Fischer esterification method, oxalic acid is reacted with an alcohol, such as methanol, to form the desired product. In the oxidation method, 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid-3-hydroxypropionic acid is oxidized using a reagent such as potassium permanganate or hydrogen peroxide. Finally, in the reduction method, oxalic acid is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.
properties
IUPAC Name |
2,2-dimethyl-3-(oxan-2-ylmethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,10(12)13)8-14-7-9-5-3-4-6-15-9/h9H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNYKJAYNQIHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)

